![molecular formula C7H18N2O B1417862 3-{[3-(Methylamino)propyl]amino}-1-propanol CAS No. 1040692-70-3](/img/structure/B1417862.png)
3-{[3-(Methylamino)propyl]amino}-1-propanol
Vue d'ensemble
Description
3-{[3-(Methylamino)propyl]amino}-1-propanol is a biochemical used for proteomics research . It is an alkanolamine that is used to redisperse compacted solids (such as antiperspirant materials) in order to analyze its components .
Molecular Structure Analysis
The molecular formula of 3-{[3-(Methylamino)propyl]amino}-1-propanol is C7H18N2O, with a molecular weight of 146.23 .Physical And Chemical Properties Analysis
3-{[3-(Methylamino)propyl]amino}-1-propanol is a colorless oil liquid . The physical and chemical properties of a similar compound, 3-Amino-1-propanol, are as follows: vapor density 2.59 (vs air), vapor pressure 2.1 mmHg (20 °C), form liquid, autoignition temp. 770°F, refractive index n20/D 1.4598 (lit.), boiling point 184-187°C (lit.), melting point 10-12°C (lit.), density 0.982 g/mL at 20°C (lit.) .Applications De Recherche Scientifique
Hydrogen Bonding and Structural Studies
3-{[3-(Methylamino)propyl]amino}-1-propanol exhibits hydrogen bonding properties, especially in the context of amino alcohol salts with quinaldinate. A study highlighted its capacity to form hydrogen bonds and distinct connectivity motifs due to the presence of NH3+ and carboxylate moieties. This compound's structural diversity was evident in the varying hydrogen bonding and π∙∙∙π stacking interactions observed in different salts formed with quinaldinate, showing its potential in structural chemistry research (Podjed & Modec, 2022).
Catalytic Applications
3-{[3-(Methylamino)propyl]amino}-1-propanol derivatives, such as 3-aminopropyl-trimethoxysilane (APMS), have been investigated for their utility as catalysts in eco-friendly processes. Grafted onto MCM-41 matrices, these compounds showed notable basic activity in reactions like 2-propanol dehydrogenation and Knoevenagel condensations. The studies underscored the material's potential as a catalyst, with its performance influenced by the nature of the support used (Blasco-Jiménez et al., 2010).
Thermodynamic Properties
The thermodynamic properties of amino alcohols like 3-{[3-(Methylamino)propyl]amino}-1-propanol have been a subject of research. Studies have reported the molar excess enthalpies for various alkanolamine systems at different temperatures, providing crucial data for understanding the interaction of such compounds with water and their behavior in different conditions (Mundhwa & Henni, 2007).
Polymorphism and Low-Temperature Behavior
The compound has been analyzed for its polymorphic forms and behavior at low temperatures. Differential scanning calorimetry, along with X-ray diffraction and Raman spectroscopy, revealed that 3-amino-1-propanol can crystallize in two monotropic polymorphs, indicating its complex behavior and potential for various applications in materials science (Cacela et al., 2003).
Propriétés
IUPAC Name |
3-[3-(methylamino)propylamino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-8-4-2-5-9-6-3-7-10/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACUIIDPQRMQQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-(Methylamino)propyl]amino}-1-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B1417779.png)
![1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1417780.png)

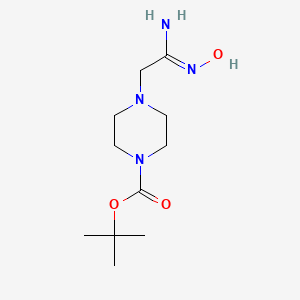
![[3-(2-Phenylmorpholin-4-yl)propyl]amine](/img/structure/B1417785.png)
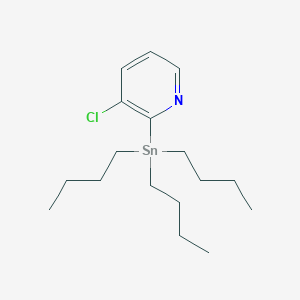
![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride](/img/structure/B1417787.png)
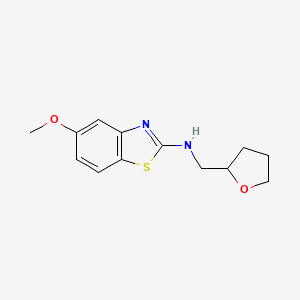
![ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1417791.png)
![[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1417792.png)
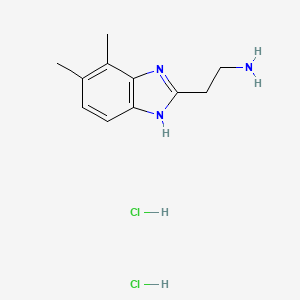
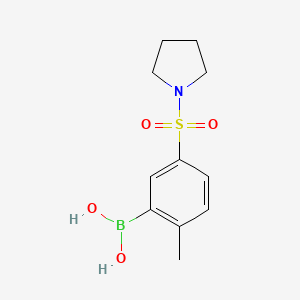
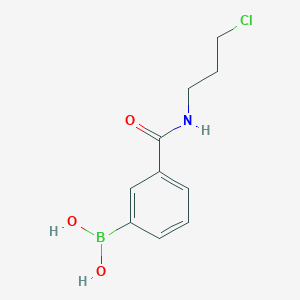
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1417801.png)